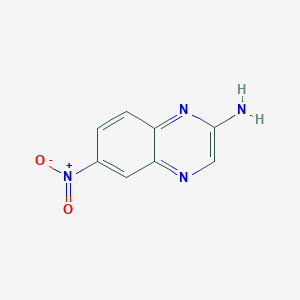

2-Amino-6-nitroquinoxaline

Overview

Description

2-Amino-6-nitroquinoxaline is a chemical compound with the molecular formula C8H6N4O2 . It is also known by other names such as 6-nitroquinoxalin-2-amine and Chlorhydroxquinoline . The molecular weight of this compound is 190.16 g/mol .

Synthesis Analysis

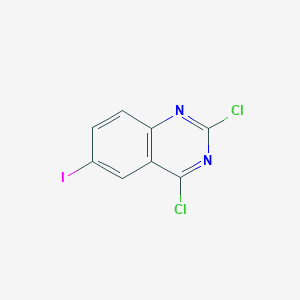

The synthesis of 2-Amino-6-nitroquinoxaline involves reactions of building block 2,3-dichloro-6,7-dinitroquinoxaline with aliphatic amines . This synthetic protocol has been used to characterize newly synthesized amino-nitroquinoxaline dyes .Molecular Structure Analysis

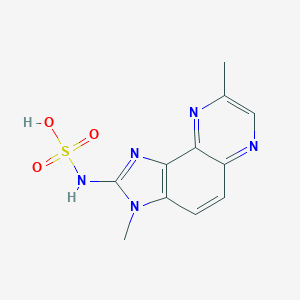

The molecular structure of 2-Amino-6-nitroquinoxaline includes a quinoxaline core, which is a type of heterocyclic compound . The InChI representation of the molecule isInChI=1S/C8H6N4O2/c9-8-4-10-7-3-5 (12 (13)14)1-2-6 (7)11-8/h1-4H, (H2,9,11) . The Canonical SMILES representation is C1=CC2=NC (=CN=C2C=C1 [N+] (=O) [O-])N . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-6-nitroquinoxaline include a molecular weight of 190.16 g/mol, XLogP3 of 1.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 190.04907545 g/mol . The Topological Polar Surface Area is 97.6 Ų .Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

2-Amino-6-nitroquinoxaline derivatives have been studied for their potential in cancer treatment due to their ability to inhibit cell proliferation. These compounds can target various cancer cell lines, disrupting critical pathways that cancer cells rely on for growth and survival .

Anti-Microbial Activity

The antimicrobial properties of quinoxaline derivatives make them valuable in the development of new antibiotics. 2-Amino-6-nitroquinoxaline, in particular, has shown effectiveness against a range of microbial pathogens, offering a potential solution to combat antibiotic resistance .

Anti-Convulsant Activity

Quinoxaline derivatives have been explored for their use in treating seizure disorders. The specific mechanism by which 2-Amino-6-nitroquinoxaline exerts anti-convulsant effects is an area of active research, with the compound showing promise in preclinical models .

Anti-Tuberculosis Activity

Tuberculosis remains a global health challenge, and 2-Amino-6-nitroquinoxaline has been identified as a candidate for the development of new anti-tuberculosis drugs. Its ability to inhibit mycobacterial growth is particularly noteworthy .

Anti-Malarial Activity

The fight against malaria has led to the exploration of quinoxaline derivatives as potential anti-malarial agents. 2-Amino-6-nitroquinoxaline has demonstrated efficacy in inhibiting the growth of Plasmodium, the parasite responsible for malaria .

Neuroprotective Effects in Alzheimer’s Disease

Recent studies have indicated that quinoxaline derivatives may have a role in neuroprotection, particularly in the context of Alzheimer’s disease. 2-Amino-6-nitroquinoxaline could potentially modulate neuronal activity and protect against neurodegeneration .

Future Directions

Quinoxaline, the core structure of 2-Amino-6-nitroquinoxaline, has become a subject of extensive research due to its wide range of physicochemical and biological activities . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

properties

IUPAC Name |

6-nitroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPYYXCOFZEGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376430 | |

| Record name | 2-AMINO-6-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-nitroquinoxaline | |

CAS RN |

115726-26-6 | |

| Record name | 2-AMINO-6-NITROQUINOXALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

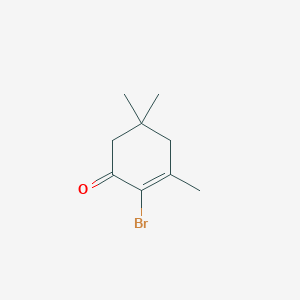

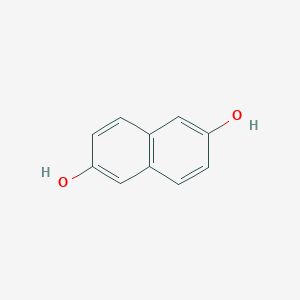

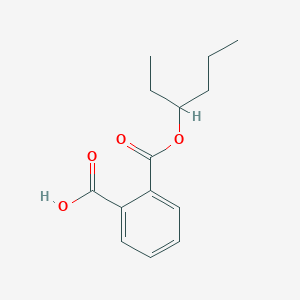

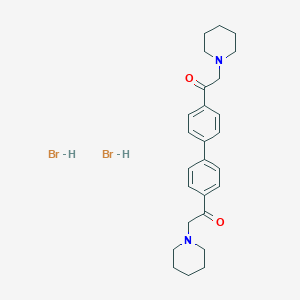

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

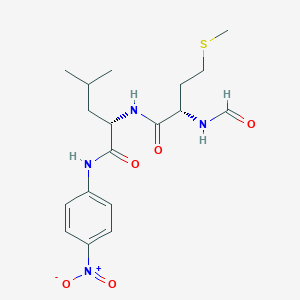

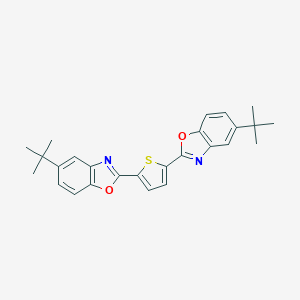

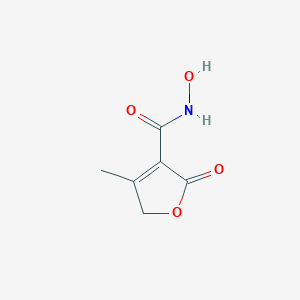

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.